molecular formula C14H10O4 B160679 Biphenyl-4,4'-dicarboxylic acid CAS No. 787-70-2

Biphenyl-4,4'-dicarboxylic acid

Cat. No.: B160679
CAS No.: 787-70-2
M. Wt: 242.23 g/mol
InChI Key: NEQFBGHQPUXOFH-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4,4’-dicarboxylic acid is an organic compound consisting of two benzene rings connected by a single bond, with carboxylic acid groups attached to the 4 and 4’ positions of the biphenyl structure. This compound is known for its applications in various fields, including organic synthesis, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4,4’-dicarboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction uses aryl halides and boronic acids in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or dioxane . The reaction conditions often require refluxing temperatures to achieve high yields.

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4,4’-dicarboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of robust palladium catalysts and optimized reaction conditions ensures consistent product quality and yield.

Types of Reactions:

    Oxidation: [1,1’-Biphenyl]-4,4’-dicarboxylic acid can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols or aldehydes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.

Major Products:

    Oxidation: Quinones or carboxylated biphenyl derivatives.

    Reduction: Biphenyl-4,4’-diol or biphenyl-4,4’-dialdehyde.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

[1,1’-Biphenyl]-4,4’-dicarboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: [1,1’-Biphenyl]-4,4’-dicarboxylic acid is unique due to its symmetrical structure and the presence of two carboxylic acid groups, which enhance its reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

4-(4-carboxyphenyl)benzoic acid
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InChI

InChI=1S/C14H10O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H,(H,15,16)(H,17,18)
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InChI Key

NEQFBGHQPUXOFH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C(=O)O
Source PubChem
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Molecular Formula

C14H10O4
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DSSTOX Substance ID

DTXSID7061140
Record name [1,1'-Biphenyl]-4,4'-dicarboxylic acid
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Molecular Weight

242.23 g/mol
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Physical Description

Coarse white powder; [3M MSDS]
Record name 4,4'-Biphenyldicarboxylic acid
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CAS No.

787-70-2, 84787-70-2
Record name [1,1′-Biphenyl]-4,4′-dicarboxylic acid
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Record name (1,1'-Biphenyl)-4,4'-dicarboxylic acid
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Record name [1,1'-Biphenyl]-4,4'-dicarboxylic acid
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Record name [1,1'-Biphenyl]-4,4'-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4,4'-Biphenyldicarboxylic acid?

A1: The molecular formula of 4,4'-Biphenyldicarboxylic acid is C14H10O4, and its molecular weight is 242.23 g/mol.

Q2: What spectroscopic data are available for 4,4'-Biphenyldicarboxylic acid?

A2: Research papers report various spectroscopic analyses, including infrared (IR) spectroscopy [, , , , , ], nuclear magnetic resonance (NMR) spectroscopy [, ], UV-Vis spectroscopy [], and Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy []. These studies provide insights into the compound's functional groups, electronic structure, and interactions with other molecules.

Q3: Is 4,4'-Biphenyldicarboxylic acid stable under various conditions?

A3: Studies demonstrate the stability of 4,4'-Biphenyldicarboxylic acid and its derivatives under a range of conditions, including high temperatures [, , , , ], acidic and basic environments [, , ], and exposure to water and organic solvents [, , , ]. This stability makes it a suitable building block for robust MOFs.

Q4: How does 4,4'-Biphenyldicarboxylic acid contribute to the catalytic properties of MOFs?

A4: Incorporating 4,4'-Biphenyldicarboxylic acid into MOF structures can enhance catalytic performance due to several factors:

  • Exposed Active Sites: The structure of MOFs allows for the exposure of active metal sites within the framework, facilitating catalytic activity [].
  • Functional Group Incorporation: Functional groups present in the 4,4'-Biphenyldicarboxylic acid ligand, or introduced through post-synthetic modification, can directly participate in catalytic reactions or enhance substrate binding [, , ].
  • Hierarchical Porosity: MOFs derived from 4,4'-Biphenyldicarboxylic acid can exhibit hierarchical porosity, combining micropores and mesopores. This enhances mass transport within the framework, facilitating access to active sites and improving catalytic efficiency [].

Q5: Have computational methods been used to study 4,4'-Biphenyldicarboxylic acid-based materials?

A5: Yes, computational chemistry plays a crucial role in understanding and designing 4,4'-Biphenyldicarboxylic acid-based materials. Density Functional Theory (DFT) calculations have been used for:

  • Structural Modeling: Predicting and confirming the crystal structures of MOFs formed with 4,4'-Biphenyldicarboxylic acid [, ].
  • Adsorption Mechanism Studies: Investigating the interaction of gas molecules (e.g., CO2) with the framework and identifying favorable adsorption sites within MOF pores [, ].

Q6: How do structural modifications of 4,4'-Biphenyldicarboxylic acid affect MOF properties?

A6: Modifications to the 4,4'-Biphenyldicarboxylic acid ligand significantly impact the resulting MOF's properties:

  • Linker Length and Flexibility: Using extended analogs like in COMOC-2 [] introduces flexibility, leading to "breathing effects" during gas adsorption.
  • Functional Group Introduction: Introducing amine, alkyne, azide, or nitro groups allows for post-synthetic modification, tailoring pore size, and introducing additional functionalities for applications like gas separation or catalysis [, ].
  • Chirality: Utilizing chiral derivatives of 4,4'-Biphenyldicarboxylic acid enables the construction of chiral MOFs with potential applications in enantioselective catalysis or chiral separations [].

Q7: What are the applications of MOFs containing 4,4'-Biphenyldicarboxylic acid?

A7: Research highlights the following applications:

  • Gas Adsorption and Separation: The porous nature of 4,4'-Biphenyldicarboxylic acid-based MOFs makes them suitable for selective gas adsorption, including CO2 capture [, , ] and hydrocarbon separation [].
  • Catalysis: The presence of open metal sites and the ability to incorporate functional groups enable these MOFs to act as efficient heterogeneous catalysts for various reactions, including CO2 cycloaddition [] and Knoevenagel condensation [].
  • Luminescence and Sensing: Some MOFs incorporating 4,4'-Biphenyldicarboxylic acid exhibit luminescent properties and can act as sensors for specific analytes, like nitrobenzene [] or α-ketoglutaric acid [].

Q8: Are there environmental concerns related to 4,4'-Biphenyldicarboxylic acid and its derivatives?

A8: While the research papers provided do not explicitly address the environmental impact, it is crucial to consider the life cycle assessment of any material, including MOFs. Future research should investigate the ecotoxicological effects of 4,4'-Biphenyldicarboxylic acid-based MOFs and explore strategies for their sustainable synthesis, recycling, and disposal [, ].

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